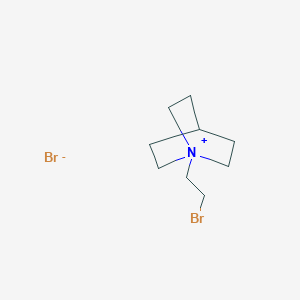

N-(2-Bromoethyl)quinuclidinium, Bromide

Beschreibung

Significance of Quinuclidine (B89598) Derivatives in Chemical Science

Quinuclidine, a bicyclic amine with the formula HC(C₂H₄)₃N, and its derivatives are of considerable importance in various fields of chemical science. wikipedia.org The unique, rigid, and symmetrical structure of the quinuclidine cage imparts specific stereochemical constraints and reactivity patterns, making it a valuable scaffold in the design of catalysts, ligands, and biologically active molecules. nih.govchinesechemsoc.org

In the realm of catalysis, quinuclidine and its derivatives have been employed as highly effective hydrogen-atom-transfer (HAT) catalysts in photoinduced reactions. rhhz.netresearchgate.net This catalytic activity allows for the direct functionalization of otherwise inert C-H bonds, providing a powerful tool for the synthesis of complex organic molecules. rhhz.net Furthermore, their basicity and nucleophilicity make them useful as catalysts in a variety of other organic transformations. wikipedia.orgrhhz.net

The quinuclidine moiety is also a key structural feature in numerous natural products and synthetic compounds with significant physiological activity. nih.gov For instance, the antimalarial drug quinine (B1679958) and the anticholinergic agent solifenacin (B1663824) both contain a quinuclidine core. wikipedia.org The rigid framework of quinuclidine helps to orient functional groups in a precise three-dimensional arrangement, which is often crucial for specific interactions with biological targets. nih.gov

Overview of N-(2-Bromoethyl)quinuclidinium, Bromide in Contemporary Research

Contemporary research on this compound primarily focuses on its role as a precursor in organic synthesis. pharmaffiliates.com The presence of the reactive bromoethyl group allows for facile nucleophilic substitution reactions, enabling the attachment of the quinuclidinium moiety to a wide range of molecular scaffolds. researchgate.net This makes it a key intermediate in the preparation of more complex quinuclidine derivatives. clearsynth.comvanderbilt.edu

For example, it can be used in the synthesis of novel compounds with potential applications in materials science or as probes to study biological systems. The quaternization of the quinuclidine nitrogen to form the ammonium (B1175870) salt enhances its utility in certain synthetic transformations and can influence the properties of the final products.

Historical Context of Related Quaternary Ammonium Compounds

Quaternary ammonium compounds (QACs), characterized by a central positively charged nitrogen atom bonded to four organic groups, have a rich history dating back to the early 20th century. proquimia.com Their biocidal properties were first highlighted in 1916 by Jacobs and Heidelberg. proquimia.com A significant advancement came in 1935 when Domagk demonstrated that attaching an aliphatic group to the quaternary nitrogen enhanced the compound's biocidal activity, leading to the development of alkyl dimethyl benzyl (B1604629) ammonium chloride (ADBAC), considered the first-generation QAC. proquimia.com

Subsequent generations of QACs have been developed through modifications to their chemical structure, leading to improved efficacy and a broader spectrum of activity. The second generation emerged with the substitution of a hydrogen on the aromatic ring with an ethyl group. proquimia.com The third generation involved mixtures of first and second-generation QACs, while the fourth generation, developed in 1965, introduced didecyl dimethyl ammonium chloride (DDAC), which showed enhanced performance in the presence of organic matter and hard water. proquimia.combioguardhygiene.in The fifth generation comprises mixtures of fourth and first-generation QACs, offering a wide range of action against various microorganisms. proquimia.combioguardhygiene.in

The use of QACs has expanded significantly over the decades, finding applications as disinfectants, surfactants, preservatives, and antistatic agents in a vast array of consumer and industrial products. mass.govnih.gov The global SARS-CoV-2 pandemic further accelerated the demand for and use of QAC-based disinfectants. mass.govnih.gov

Scope and Objectives of the Research Outline

Synthetic Methodologies and Strategies for this compound

The synthesis of this compound, a quaternary ammonium salt, is centered around the principles of nucleophilic substitution, specifically the quaternization of the tertiary amine, quinuclidine. This process involves the formation of a new carbon-nitrogen bond, leading to a positively charged nitrogen center. The methodologies employed are influenced by factors such as the choice of reagents, reaction conditions, and the desired purity of the final product.

Structure

2D Structure

Eigenschaften

IUPAC Name |

1-(2-bromoethyl)-1-azoniabicyclo[2.2.2]octane;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrN.BrH/c10-4-8-11-5-1-9(2-6-11)3-7-11;/h9H,1-8H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBVASFUNCIZQJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+]2(CCC1CC2)CCBr.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70543611 | |

| Record name | 1-(2-Bromoethyl)-1-azabicyclo[2.2.2]octan-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104304-10-1 | |

| Record name | 1-(2-Bromoethyl)-1-azabicyclo[2.2.2]octan-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Studies of N 2 Bromoethyl Quinuclidinium, Bromide

Nucleophilic Substitution Reactions Involving the Bromide Moiety

The primary site of nucleophilic attack on N-(2-Bromoethyl)quinuclidinium bromide is the carbon atom bonded to the bromine. The presence of the positively charged quinuclidinium nitrogen atom significantly influences the rate and mechanism of these substitution reactions.

Intramolecular Cyclization Pathways

While specific studies on the intramolecular cyclization of N-(2-Bromoethyl)quinuclidinium bromide are not extensively documented in readily available literature, the general principles of such reactions in related haloamine systems suggest potential pathways. In the presence of a base, the bromide can be displaced by the quinuclidinium nitrogen in an intramolecular fashion, although this is generally unfavorable due to the already formed quaternary ammonium (B1175870) salt.

However, in analogous systems, the bromination of certain alkaloids containing both a nitrogen atom and a double bond can lead to intramolecular cyclization. For instance, the bromination of the furanoquinoline alkaloid haplophyllidine (B94666) with molecular bromine or N-bromosuccinimide results in the formation of new cyclic structures. nih.govnih.gov This occurs through the initial formation of a bromonium ion from the double bond, which is then attacked by an internal nucleophile, such as a hydroxyl or methoxyl group, leading to cyclization. nih.gov While N-(2-Bromoethyl)quinuclidinium bromide lacks an internal nucleophile other than the already quaternized nitrogen, this highlights the general propensity for intramolecular reactions in appropriately substituted bromo-compounds.

Intermolecular Reactions with Various Nucleophiles

N-(2-Bromoethyl)quinuclidinium bromide is susceptible to intermolecular nucleophilic substitution, where an external nucleophile displaces the bromide ion. These reactions typically proceed via an S(_N)2 mechanism, where the nucleophile attacks the carbon atom attached to the bromine. The rate of these reactions is dependent on the strength and concentration of the nucleophile, the solvent, and the temperature.

Common nucleophiles that can react with N-(2-Bromoethyl)quinuclidinium bromide include hydroxide (B78521) ions, alkoxides, cyanide, and amines. For example, reaction with hydroxide ions would be expected to yield N-(2-hydroxyethyl)quinuclidinium bromide.

| Nucleophile | Product |

| OH⁻ | N-(2-hydroxyethyl)quinuclidinium bromide |

| RO⁻ | N-(2-alkoxyethyl)quinuclidinium bromide |

| CN⁻ | N-(2-cyanoethyl)quinuclidinium bromide |

| RNH₂ | N-(2-aminoethyl)quinuclidinium bromide derivative |

The kinetics of these reactions are influenced by the electron-withdrawing effect of the positively charged quinuclidinium group, which can enhance the electrophilicity of the carbon atom bonded to bromine.

Elimination Reactions and Formation of Unsaturated Quinuclidinium Species

In the presence of a strong base, N-(2-Bromoethyl)quinuclidinium bromide can undergo an elimination reaction to form N-vinylquinuclidinium bromide. This reaction competes with nucleophilic substitution.

Base-Catalyzed Elimination Kinetics

The elimination reaction of N-(2-Bromoethyl)quinuclidinium bromide is typically base-catalyzed and proceeds via an E2 (bimolecular elimination) mechanism. The rate of the reaction is proportional to the concentrations of both the substrate and the base.

Rate = k[N-(2-Bromoethyl)quinuclidinium bromide][Base]

The kinetics of base-induced β-elimination reactions have been studied for similar N-[2-(pyridyl)ethyl]quinuclidinium salts. ucl.ac.uk These studies indicate that the reaction proceeds through an E1cb-like mechanism where deprotonation of the carbon adjacent to the quinuclidinium nitrogen occurs. ucl.ac.uk

Structural and Electronic Effects on Reaction Pathways

The rigid bicyclic structure of the quinuclidinium nucleus plays a significant role in the stereochemistry of the elimination reaction. For an E2 reaction to occur, the hydrogen atom being removed and the leaving group (bromide) must be in an anti-periplanar conformation. The fixed geometry of the quinuclidinium system can influence the feasibility of achieving this conformation.

The electron-withdrawing nature of the quaternary ammonium group acidifies the protons on the adjacent carbon, facilitating their removal by a base. This electronic effect promotes the elimination pathway. The choice of base is also critical; bulky bases tend to favor elimination over substitution.

Rearrangement Reactions in Quinuclidinium Systems

Rearrangement reactions involving the carbon skeleton of the quinuclidinium moiety itself are generally not observed under typical reaction conditions due to the high stability of the bicyclic system. However, rearrangements can occur in the side chain attached to the nitrogen atom.

While specific rearrangement reactions for N-(2-Bromoethyl)quinuclidinium bromide are not well-documented, related cationic rearrangements are known in other organic systems. msu.edu For instance, Wagner-Meerwein rearrangements involve the migration of an alkyl or aryl group to an adjacent carbocation center. msu.edu Although a discrete carbocation is not typically formed in the reactions of N-(2-Bromoethyl)quinuclidinium bromide, the possibility of concerted rearrangement pathways under specific conditions cannot be entirely ruled out, particularly in the gas phase or under pyrolytic conditions. General types of rearrangement reactions in organic chemistry include the Beckmann, Hofmann, Curtius, and Schmidt rearrangements, which involve the migration of a group to an electron-deficient nitrogen or oxygen atom. wiley-vch.de

Stability and Degradation Pathways in Different Environments

The stability of N-(2-Bromoethyl)quinuclidinium, Bromide in various environments is a critical aspect of its chemical profile. The compound's structure, featuring a quaternary quinuclidinium head and a reactive 2-bromoethyl tail, predisposes it to several degradation pathways. The primary mechanisms governing its decomposition are intramolecular cyclization leading to hydrolysis and base-induced elimination reactions. The prevalence of each pathway is highly dependent on the specific environmental conditions, such as pH, solvent polarity, and temperature.

The quaternization of the nitrogen atom within the rigid bicyclic structure of quinuclidine (B89598) significantly influences the reactivity of the bromoethyl group. This structural feature is central to understanding the compound's stability and degradation.

Two principal degradation pathways for this compound have been identified through studies of analogous compounds:

Intramolecular Cyclization (Anchimeric Assistance): The nitrogen atom of the quinuclidinium ring can act as a neighboring group, participating in an intramolecular nucleophilic substitution. This process, also known as anchimeric assistance, leads to the displacement of the bromide ion and the formation of a highly reactive spiro-aziridinium ion intermediate. This strained three-membered ring is subsequently susceptible to nucleophilic attack by solvent molecules, such as water, resulting in the formation of a hydroxylated product, N-(2-hydroxyethyl)quinuclidinium bromide. The rate of this cyclization and subsequent hydrolysis is significantly influenced by factors like pH and temperature. While specific kinetic data for this compound is not readily available in the reviewed literature, studies on analogous N-(2-haloethyl)amines demonstrate that the formation of the aziridinium (B1262131) ion is a key step in their solvolysis. Ab initio molecular dynamics simulations of nitrogen mustards support a concerted mechanism for this type of cyclization. nih.gov

Elimination Reaction (E2 Pathway): In the presence of a sufficiently strong base, this compound can undergo a bimolecular elimination (E2) reaction. This pathway involves the abstraction of a proton from the carbon atom adjacent to the bromine-bearing carbon (the β-carbon) by a base, concurrently with the departure of the bromide leaving group. The product of this reaction is N-vinylquinuclidinium bromide. The efficiency of the E2 pathway is contingent on several factors. Strong, sterically hindered bases are known to favor elimination over substitution. youtube.com Furthermore, the reaction is promoted by higher temperatures and the use of less polar solvents. libretexts.org The competition between substitution (which in this intramolecular case leads to the aziridinium ion) and elimination is a fundamental aspect of the reactivity of haloalkanes. For tertiary alkyl halides, which the N-(2-Bromoethyl)quinuclidinium system sterically resembles at the α-carbon, elimination is often the predominant pathway in the presence of a strong base. libretexts.orglibretexts.org

The stability of this compound is therefore a function of its environment. In neutral or acidic aqueous solutions, the intramolecular cyclization followed by hydrolysis is expected to be a significant degradation pathway. Conversely, in basic, non-aqueous environments, the E2 elimination reaction is likely to be the more dominant route of decomposition.

Table of Research Findings on Analogous Compounds:

| Compound/System | Environment/Conditions | Observed Pathway | Key Findings |

| N-methyl-N-(2-bromoethyl)amino analogue of oxotremorine | Phosphate buffer (pH 7.3), 22°C and 37°C | Intramolecular cyclization to aziridinium ion, followed by hydrolysis | Rate constants for both cyclization and hydrolysis were determined, showing temperature dependence. |

| General Haloalkanes | Presence of strong base (e.g., ethoxide) | E2 Elimination | Favored by strong, hindered bases, higher temperatures, and less polar solvents. youtube.comlibretexts.org |

| Nitrogen Mustards (e.g., mechlorethamine) | Explicit solvent (ab initio molecular dynamics simulations) | Intramolecular cyclization to aziridinium ion | The reaction proceeds via a concerted mechanism with neighboring group participation from the nitrogen. nih.gov |

| Primary Alkyl Halides | Weakly basic nucleophile | SN2 Substitution | Favored due to low steric hindrance. |

| Tertiary Alkyl Halides | Strong base | E2 Elimination | Predominant pathway due to steric hindrance disfavoring substitution. libretexts.orglibretexts.org |

Applications of N 2 Bromoethyl Quinuclidinium, Bromide in Chemical Probes and Molecular Tools

Design and Synthesis of Quinuclidinium-Based Chemical Probes

The design of chemical probes based on the quinuclidine (B89598) framework leverages the unique structural and electronic properties of this motif. The positively charged nitrogen atom within the rigid bicyclic system allows for strong ionic interactions with anionic sites in biological targets. N-(2-Bromoethyl)quinuclidinium, Bromide is a key building block for introducing this quinuclidinium moiety. The bromoethyl group provides a reactive handle for chemists to covalently attach the quinuclidinium headgroup to various molecular scaffolds.

The synthesis of these probes typically involves the reaction of this compound with a suitable nucleophile present on a core molecule designed to interact with a specific receptor or enzyme. For instance, in the creation of muscarinic receptor antagonists, a molecule containing a hydroxyl or an amine group can be alkylated with this compound. This synthetic strategy allows for the systematic modification of the core structure to optimize pharmacological activity and selectivity. The choice of the core scaffold, the linker length, and the substitution pattern are all critical design elements that are explored to fine-tune the properties of the resulting chemical probe.

Receptor Binding Studies and Pharmacological Profiling

Once synthesized, quinuclidinium-based probes undergo extensive pharmacological profiling to determine their affinity and selectivity for their intended targets. These studies are crucial for validating their utility as research tools.

Interaction with Muscarinic Receptors

The quinuclidinium moiety is a well-established pharmacophore for muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G protein-coupled receptors involved in a wide range of physiological functions. The development of subtype-selective muscarinic antagonists is a significant area of research, and quinuclidine derivatives have shown considerable promise.

The M3 muscarinic receptor is a key target for the treatment of conditions such as chronic obstructive pulmonary disease (COPD) and overactive bladder. nih.gov Selective M3 antagonists can provide therapeutic benefits while minimizing side effects associated with the blockade of other muscarinic receptor subtypes, such as the M2 receptor in the heart. nih.gov The development of M3 selective antagonists is challenging due to the high degree of similarity in the orthosteric binding site among muscarinic receptor subtypes. nih.gov However, the rigid structure of the quinuclidinium group, when incorporated into larger molecules, can exploit subtle differences in the receptor binding pockets to achieve selectivity. Structure-based design, aided by molecular docking, has been instrumental in developing M3 antagonists with significant selectivity over the M2 receptor. nih.gov For instance, certain constrained piperidine (B6355638) analogues incorporating a quinuclidinium moiety have demonstrated high affinity for the M3 receptor and notable selectivity over the M2 receptor. nih.gov

The M2 muscarinic receptor is predominantly found in the heart, where it regulates cardiac function. wikipedia.org Selective M2 receptor antagonists are of interest for treating conditions like bradycardia. In the search for M2-selective ligands, various quinuclidine derivatives have been synthesized and evaluated. nih.govebi.ac.uk Studies on 1,3-disubstituted indenes have shown that incorporating a quinuclidinium moiety can lead to compounds with both high affinity and selectivity for the M2 receptor subtype. nih.govebi.ac.uk The affinity of these compounds for the M2 receptor is typically determined through competitive radioligand binding assays. For example, a series of 5H-dibenz[b,f]azepine derivatives were synthesized, with one compound showing a high affinity for human recombinant M2 receptors with a Ki value of 2.6 nM. nih.gov

| Compound Derivative Class | Target Receptor | Finding |

| 1,3-disubstituted indenes | M2 Muscarinic Receptor | The quinuclidine series yielded compounds with the most promising receptor affinity and M2-subtype selectivity. nih.govebi.ac.uk |

| 5H-dibenz[b,f]azepine | M2 Muscarinic Receptor | One derivative displayed high affinity for human recombinant M2 receptors (Ki=2.6 nM) and significant selectivity over M1 and M3 receptors. nih.gov |

Cholinesterase Enzyme Inhibition

The cholinergic system is regulated by the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which hydrolyze the neurotransmitter acetylcholine. nih.govmdpi.com Inhibition of these enzymes is a key therapeutic strategy for conditions like Alzheimer's disease and myasthenia gravis. The quinuclidine core has proven to be an effective scaffold for designing cholinesterase inhibitors. nih.govmdpi.com

A number of N-alkyl quaternary quinuclidine derivatives have been designed and synthesized to act as inhibitors of human AChE. nih.govmdpi.com Their inhibitory potency is typically evaluated by measuring the inhibition constant (Ki). Research has shown that both monoquaternary and bisquaternary quinuclidinium compounds can inhibit AChE in the micromolar range. nih.govmdpi.com The length of the N-alkyl chain has been found to significantly influence the inhibitory activity. nih.govmdpi.com

| Compound | AChE Inhibition (Ki in µM) |

| 1,1'-(decano)bis(3-hydroxyquinuclidinium bromide) | 0.26 |

| 1,1'-(decano)bis(3-hydroxyiminoquinuclidinium bromide) | Not specified |

Data sourced from a study on novel quinuclidine-based derivatives as potential anticholinesterase drugs. nih.govmdpi.com

Butyrylcholinesterase (BChE) Inhibition

The quinuclidine nucleus, a core component of this compound, serves as a valuable scaffold for the development of cholinesterase inhibitors. While direct inhibition data for this compound is not extensively detailed, numerous studies on its derivatives demonstrate significant activity against Butyrylcholinesterase (BChE). BChE, along with Acetylcholinesterase (AChE), is a key enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. nih.govnih.gov In certain neurodegenerative conditions like Alzheimer's disease, BChE activity becomes more prominent in regulating acetylcholine levels as AChE levels decline, making BChE an important therapeutic target. nih.govresearchgate.net

Research into a series of 14 N-alkyl quaternary quinuclidines revealed that all tested compounds inhibited both human AChE and BChE, with inhibition constants (Kᵢ) in the micromolar range. nih.gov This confirms that the quinuclidine core is a suitable framework for cholinesterase binding. nih.gov The inhibitory activity is influenced by the nature of the substituents on the quinuclidine ring. For instance, studies on quinuclidine-based carbamates, designed to covalently bind to cholinesterases, underscore the versatility of this scaffold in creating potent inhibitors. nih.gov The development of ligands that can interact with multiple targets, including BChE, is a growing strategy in drug discovery. nih.gov

The table below presents the inhibition constants (Kᵢ) for a selection of N-alkyl quaternary quinuclidine derivatives against human Butyrylcholinesterase (BChE), illustrating the inhibitory potential of this class of compounds. nih.gov

Table 1: Inhibition of Human Butyrylcholinesterase (BChE) by Quinuclidine Derivatives

| Compound | Substituent | Kᵢ (µM) for BChE nih.gov |

|---|---|---|

| 1 | N-octyl-3-hydroxy- | 1.1 |

| 2 | N-decyl-3-hydroxy- | 0.82 |

| 3 | N-dodecyl-3-hydroxy- | 0.50 |

| 4 | N-tetradecyl-3-hydroxy- | 0.26 |

| 5 | N-hexadecyl-3-hydroxy- | 0.35 |

| 6 | 1,1'-(octano)bis(3-hydroxy-) | 4.8 |

| 7 | 1,1'-(decano)bis(3-hydroxy-) | 0.70 |

Interactions with Other Biological Targets

The quinuclidine scaffold is not limited to cholinesterase inhibition; it is a privileged structure that interacts with a variety of other significant biological targets, most notably muscarinic acetylcholine receptors (mAChRs). nih.govdatapdf.combohrium.com These G-protein coupled receptors are crucial in mediating the functions of the central and peripheral nervous systems. bohrium.com

Quinuclidine derivatives have been extensively developed as selective ligands for the five muscarinic receptor subtypes (M1-M5). nih.govbohrium.com For example, Clidinium Bromide, which contains a quinuclidinyl-ester moiety, acts as a parasympatholytic and antispasmodic agent by antagonizing these receptors. nih.gov The rigid, bicyclic structure of quinuclidine is considered a bioisosteric replacement for the quaternary ammonium (B1175870) entity in acetylcholine, allowing it to fit into the receptor's binding site. datapdf.comwikipedia.org Research has focused on designing novel quinuclidine-based muscarinic agonists and antagonists that can readily penetrate the central nervous system. datapdf.com The affinity for different mAChR subtypes can be finely tuned by modifying the substituents attached to the quinuclidine ring, demonstrating its utility in creating subtype-selective drugs. nih.govbohrium.com

Beyond cholinergic receptors, the quinuclidine framework has been incorporated into agonists for alpha7 nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function. nih.govmedchemexpress.com This highlights the versatility of the quinuclidine scaffold in targeting different classes of receptors within the cholinergic system.

Development of this compound as a Building Block in Drug Discovery

This compound is categorized as an intermediate compound useful in organic synthesis. clearsynth.compharmaffiliates.com Its primary role in drug discovery is that of a reactive building block. The key to its utility lies in the N-(2-bromoethyl) group. The bromine atom is a good leaving group, making the ethyl chain susceptible to nucleophilic substitution reactions. This allows medicinal chemists to readily attach the positively charged quinuclidinium headgroup to a wide range of other molecules, such as those with amine, thiol, or alcohol functional groups.

This synthetic strategy is a common method for preparing quaternary quinuclidine derivatives. nih.gov By reacting a molecule of interest with this compound, researchers can systematically introduce the quinuclidinium moiety. This moiety is often responsible for anchoring the molecule to a biological target, such as the anionic site of an enzyme or receptor. Therefore, this compound serves as a crucial tool for creating libraries of novel compounds for biological screening.

Scaffold Design for Biologically Active Compounds

The quinuclidine ring system (1-azabicyclo[2.2.2]octane) is an exceptionally attractive and valuable scaffold in medicinal chemistry and drug design. nih.govnih.gov Its utility stems from a combination of unique structural and chemical properties. As a bicyclic amine, it has a rigid, three-dimensional, and chemically stable structure. nih.govwikipedia.org This rigidity reduces the conformational flexibility of a drug molecule, which can lead to higher binding affinity and selectivity for its biological target, as there is a lower entropic penalty upon binding.

The presence of a tertiary nitrogen atom within the bridged structure confers basicity (pKa of the conjugate acid is ~11), allowing it to be protonated under physiological conditions. wikipedia.org This positive charge is often critical for interacting with negatively charged amino acid residues (like aspartate) in the binding sites of receptors and enzymes, such as cholinesterases and muscarinic receptors. nih.govbohrium.com The quinuclidine scaffold is a key component in numerous natural products, such as the antimalarial agent quinine (B1679958), and a wide array of synthetic physiologically active substances. nih.govwikipedia.org Its proven track record in approved drugs like solifenacin (B1663824) and aceclidine (B1665410) further cements its status as a privileged scaffold for developing agents targeting the central and peripheral nervous systems. wikipedia.org

Role in Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's chemical structure relates to its biological activity. drugdesign.orgyoutube.com this compound and its derivatives are excellent tools for conducting SAR studies. By using the compound as a starting point, chemists can systematically modify the structure and observe the resulting changes in biological effect, such as enzyme inhibition or receptor binding affinity. drugdesign.orgnih.gov

For example, in the development of cholinesterase inhibitors, the length of the N-alkyl chain on the quinuclidinium nitrogen is a key variable in SAR. Studies have shown that systematically increasing the chain length can lead to significant changes in inhibitory potency against BChE. nih.gov In one series of N-alkyl-3-hydroxy-quinuclidinium bromides, potency against BChE increased as the alkyl chain was lengthened from eight to twelve carbons, and then slightly decreased with longer chains. nih.gov

Similarly, SAR studies on quinuclidine-based muscarinic receptor ligands explore how different ester or ether linkages and various substituents on the ring influence affinity and selectivity for M1-M5 subtypes. datapdf.combohrium.com The reactive nature of the bromoethyl group in this compound facilitates the creation of diverse analogues, allowing researchers to probe the specific interactions between the ligand and the binding pocket of a protein. nih.gov This systematic approach is crucial for optimizing a lead compound into a potent and selective drug candidate. drugdesign.org

Advanced Characterization Techniques in the Study of N 2 Bromoethyl Quinuclidinium, Bromide

Spectroscopic Analysis

Spectroscopic analysis provides a non-destructive means to investigate the molecular framework and properties of N-(2-Bromoethyl)quinuclidinium, Bromide. Each technique offers unique insights into the compound's structure, functional groups, and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of this compound, providing detailed information at the atomic level. nih.gov Its non-invasive nature makes it ideal for various applications, from structural confirmation to dynamic studies. nih.gov

The molecular structure of this compound is definitively confirmed using ¹H and ¹³C NMR spectroscopy. The spectra provide a precise map of the proton and carbon environments within the molecule.

The ¹H NMR spectrum exhibits characteristic signals for both the quinuclidinium core and the N-bromoethyl substituent. The protons on the carbons adjacent to the quaternary nitrogen atom are deshielded and appear at a lower field (higher ppm value) compared to those in neutral quinuclidine (B89598). chemicalbook.comwikipedia.org Similarly, the methylene (B1212753) protons of the bromoethyl group are influenced by the adjacent nitrogen and the terminal bromine atom, resulting in distinct chemical shifts. docbrown.info The integration of the signals corresponds to the number of protons in each unique environment, while the splitting patterns (e.g., triplets, multiplets), governed by the n+1 rule, reveal the connectivity of adjacent, non-equivalent protons. docbrown.info

¹³C NMR spectroscopy complements the proton data by showing distinct signals for each unique carbon atom. The chemical shifts are indicative of the electronic environment, with carbons bonded to the electronegative nitrogen and bromine atoms appearing significantly downfield.

Paramagnetic lanthanide shift reagents can be employed to simplify complex spectra by inducing pseudocontact shifts, which helps in assigning proton signals. ucl.ac.uk Additionally, two-dimensional NMR techniques (e.g., COSY, HSQC) can be used to establish direct and long-range H-H and C-H correlations, respectively, to unambiguously assemble the molecular structure. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the N-(2-Bromoethyl)quinuclidinium Cation

| Assignment | Nucleus | Expected Chemical Shift (δ, ppm) | Description |

| Quinuclidinium Protons | ¹H | ~3.5 - 4.0 | Protons on carbons alpha to the quaternary nitrogen (N-CH₂). |

| Quinuclidinium Protons | ¹H | ~2.0 - 2.5 | Protons on carbons beta and gamma to the nitrogen. |

| Quinuclidinium Methine | ¹H | ~2.3 | Methine proton at the bridgehead. |

| N-CH₂-CH₂Br | ¹H | ~4.0 - 4.5 | Methylene protons adjacent to the quaternary nitrogen. |

| N-CH₂-CH₂Br | ¹H | ~3.7 - 4.2 | Methylene protons adjacent to the bromine atom. |

| Quinuclidinium Carbons | ¹³C | ~60 - 70 | Carbons alpha to the quaternary nitrogen (N-CH₂). |

| Quinuclidinium Carbons | ¹³C | ~20 - 30 | Carbons beta and gamma to the nitrogen. |

| Quinuclidinium Methine | ¹³C | ~25 - 35 | Methine carbon at the bridgehead. |

| N-CH₂-CH₂Br | ¹³C | ~55 - 65 | Methylene carbon adjacent to the quaternary nitrogen. |

| N-CH₂-CH₂Br | ¹³C | ~25 - 35 | Methylene carbon adjacent to the bromine atom. |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. The data is inferred from typical values for quinuclidinium salts and bromoalkanes. chemicalbook.comdocbrown.infospectrabase.com

NMR spectroscopy is a powerful technique for real-time monitoring of the synthesis of this compound. nih.gov The synthesis typically involves the reaction of quinuclidine with an excess of a reagent like 1,2-dibromoethane. By acquiring a series of ¹H NMR spectra at regular intervals, the progress of the reaction can be followed quantitatively. nih.gov

The key spectral changes observed include:

The disappearance of the signals corresponding to the protons of the quinuclidine reactant.

The appearance and corresponding increase in the intensity of the new, downfield-shifted signals of the N-(2-Bromoethyl)quinuclidinium product.

This method allows for the determination of reaction kinetics and the optimization of reaction conditions such as temperature and reaction time. rsc.org Analysis with UV-Vis and NMR spectroscopy can reveal the effects of different reactants and help identify reaction intermediates or alternative products. rsc.org

Quantitative NMR (qNMR) is a precise method for determining the concentration of this compound and its degradation products in stability studies. The technique relies on the principle that the integrated signal area of a specific resonance is directly proportional to the number of corresponding nuclei.

In a typical qNMR experiment, a known amount of a stable, non-interfering internal standard is added to the sample. By comparing the integral of a characteristic signal of the analyte to the integral of a signal from the internal standard, the exact concentration of the analyte can be calculated. This approach is crucial for assessing the stability of the compound under various stress conditions (e.g., pH, temperature, light). Studies on related compounds, such as aclidinium (B1254267) bromide, have demonstrated the utility of NMR in identifying and characterizing degradation products formed during stability testing. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at frequencies corresponding to molecular vibrations.

The IR spectrum of this compound is characterized by several key absorption bands:

C-H Stretching: Aliphatic C-H stretching vibrations from the quinuclidinium cage and the ethyl group are observed in the 3000-2850 cm⁻¹ region. libretexts.org

C-N Stretching: The stretching vibration of the C-N bonds within the quinuclidinium structure typically appears in the 1260-1020 cm⁻¹ range. In quinoline (B57606) derivatives, these can be found between 1325-1230 cm⁻¹. mdpi.com

C-Br Stretching: The C-Br stretching vibration is found in the far-infrared region, typically between 690-515 cm⁻¹.

Fingerprint Region: The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region. docbrown.info It contains a complex pattern of bending and stretching vibrations that are unique to the molecule's entire structure, including the characteristic vibrations of the 1-azabicyclo[2.2.2]octane cage. chemicalbook.comdocbrown.infonist.gov

The IR spectrum of the 2-bromoethyl radical has been identified with features at 676.9, 776.7, 1068.5, and 1148.0 cm⁻¹, which can be useful for identifying potential radical-mediated degradation pathways. nih.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |

| C-H Bend | 1350 - 1470 | Variable |

| C-N Stretch | 1020 - 1260 | Medium |

| C-Br Stretch | 515 - 690 | Medium to Strong |

Note: Data is based on characteristic frequencies for alkyl halides, quaternary ammonium (B1175870) salts, and cyclic amines. libretexts.orgnist.govchemicalbook.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS is essential for confirming the mass of the cation and studying its fragmentation patterns, which provides structural information.

When the compound is introduced into a mass spectrometer, it is ionized. The molecular ion, which is the intact cation [C9H16BrN]+, is expected to be observed. A key characteristic in the mass spectrum of a brominated compound is the presence of isotopic peaks. Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance (50.7% and 49.3%, respectively). docbrown.info This results in a pair of peaks (an M+ and M+2 peak) for the molecular ion and any bromine-containing fragments, separated by two mass units and having a roughly 1:1 intensity ratio. docbrown.info

High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the unambiguous determination of the elemental formula of the cation. nih.gov

The energetically unstable molecular ions can break apart into smaller, more stable fragments. chemguide.co.uklibretexts.org The analysis of these fragmentation patterns helps in structural elucidation. For the N-(2-Bromoethyl)quinuclidinium cation, fragmentation could occur through various pathways, such as the cleavage of the ethyl-quinuclidine bond.

Table 1: Predicted Mass Spectrometry Data for N-(2-Bromoethyl)quinuclidinium Cation This table is illustrative and based on theoretical fragmentation pathways.

| Fragment Ion | Structure | Predicted m/z | Comments |

| Molecular Ion | [C9H16BrN]+ | 218/220 | Isotopic pair due to 79Br/81Br. |

| Loss of bromoethyl group | [C7H13N]+ | 111 | Corresponds to the quinuclidine fragment. |

| Alpha-cleavage | [C8H14N]+ | 124 | Loss of a CH2Br radical. |

| Ethyl cation | [C2H5]+ | 29 | A common fragment in ethyl-containing compounds. libretexts.org |

X-ray Diffraction Studies

X-ray diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of X-rays scattered by the crystal lattice, one can deduce the precise arrangement of atoms.

Single Crystal X-ray Diffraction for Structural Elucidation

Furthermore, SCXRD reveals how the N-(2-Bromoethyl)quinuclidinium cations and bromide anions are arranged in the crystal lattice. This includes information about intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern the crystal packing. nih.gov Studies on similar quaternary ammonium salts, like N-benzylcinchonidinium bromide, have shown how these interactions, including the role of solvent molecules like water, can be meticulously detailed. nih.gov

Table 2: Typical Crystallographic Data from SCXRD Analysis This table represents the type of parameters obtained from a successful SCXRD experiment.

| Parameter | Description | Example Value/Information |

| Crystal System | The symmetry class of the crystal lattice. | Monoclinic, Orthorhombic, etc. nih.gov |

| Space Group | The specific symmetry group of the crystal. | P21/c, P-1, etc. nih.govresearchgate.net |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | e.g., a = 10.1 Å, b = 12.3 Å, c = 15.4 Å |

| Volume (V) | The volume of the unit cell. | e.g., 1920 ų |

| Molecules per unit cell (Z) | The number of formula units in one unit cell. | e.g., 4 |

| Bond Lengths/Angles | Precise measurements of all atomic connections. | C-N, C-C, C-Br bond lengths and angles. |

Powder X-ray Diffraction for Phase Purity and Transitions

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample (a powder) and is a rapid and powerful tool for phase identification and purity assessment. nih.gov The resulting diffractogram is a unique "fingerprint" for a specific crystalline phase. By comparing the experimental PXRD pattern of a synthesized batch of this compound to a reference pattern (either calculated from SCXRD data or from a known pure standard), its phase purity can be confirmed. The presence of peaks from other crystalline phases would indicate impurities or polymorphism.

PXRD is also invaluable for studying structural phase transitions that occur upon changes in temperature or pressure. mdpi.comnih.gov By performing PXRD measurements at variable temperatures (VT-PXRD), one can monitor changes in the crystal lattice. nih.gov The appearance of new peaks, the disappearance of existing peaks, or significant shifts in peak positions indicate a phase transition. mdpi.comnih.gov For instance, studies on related compounds like (2-bromoethylammonium)3BiBr6 have shown transitions from a disordered room-temperature phase to an ordered low-temperature phase, which are clearly observable by diffraction techniques. researchgate.net

Electrochemical Characterization

Electrochemical techniques, particularly cyclic voltammetry (CV), can be employed to investigate the redox properties of this compound. researchgate.net In a typical CV experiment, the compound is dissolved in a suitable solvent with a supporting electrolyte, and the potential applied to a working electrode is swept linearly back and forth while measuring the resulting current.

The resulting voltammogram can provide information on several processes. The primary redox reaction of interest would likely involve the bromide anion. The oxidation of bromide (Br-) can proceed in steps, potentially forming tribromide (Br3-) and then bromine (Br2), with each step appearing as a wave or peak in the voltammogram. researchgate.net The potentials at which these peaks occur give information about the thermodynamics of the electron transfer process.

Additionally, CV can be used to determine the electrochemical stability window of the compound. This involves scanning the potential to extreme positive and negative values to find the limits at which the quinuclidinium cation or the bromide anion is irreversibly oxidized or reduced. This information is critical for applications where the material might be subjected to electrical potentials. Studies on related quaternary ammonium bromides have used CV to assess their effectiveness as bromine complexing agents in flow batteries, demonstrating the technique's utility in probing the electrochemical behavior of such salts. researchgate.net

Table 3: Potential Electrochemical Data from Cyclic Voltammetry This table outlines the type of information that can be extracted from a CV experiment on this compound.

| Parameter | Description | Significance |

| Anodic Peak Potential (Epa) | Potential at which oxidation peaks occur (e.g., Br- → Br3-). researchgate.net | Indicates the potential required for oxidation. |

| Cathodic Peak Potential (Epc) | Potential at which reduction peaks occur (e.g., Br2 → Br3-). | Indicates the potential required for reduction. |

| Peak Current (ipa, ipc) | The magnitude of the current at the peak potential. | Relates to the concentration of the analyte and the reaction rate. |

| Electrochemical Window | The range of potentials where the compound is stable. | Defines the operational limits for electrochemical applications. |

Thermal Analysis (TGA, DSC)

Thermal analysis techniques are used to measure changes in a material's physical properties as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most common methods.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate. For this compound, a TGA scan would reveal its thermal stability and decomposition temperature. The output is a curve showing percentage weight loss versus temperature. A sharp drop in the curve indicates decomposition.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is highly sensitive to phase transitions. A DSC thermogram can identify:

Melting Point (Tm): An endothermic peak corresponding to the transition from solid to liquid.

Phase Transitions: Endothermic or exothermic peaks corresponding to solid-state structural rearrangements. researchgate.net Studies on similar organic-inorganic bromide salts have used DSC to confirm first-order structural phase transitions observed by diffraction methods. researchgate.net

Glass Transitions (Tg): A step-like change in the baseline, which can occur in amorphous or partially amorphous materials.

Together, TGA and DSC provide a comprehensive picture of the thermal behavior of this compound, which is crucial for determining its processing and storage conditions. researchgate.net

Table 4: Representative Data from Thermal Analysis (TGA/DSC) This table illustrates the typical thermal events that could be observed for a compound like this compound.

| Technique | Event | Typical Temperature Range (°C) | Observation |

| DSC | Solid-State Phase Transition | 50 - 150 | Sharp endothermic or exothermic peak. researchgate.net |

| DSC | Melting Point | 150 - 250 | Sharp endothermic peak. researchgate.net |

| TGA | Decomposition Onset | > 200 | Start of a significant weight loss step. |

Computational and Theoretical Investigations of N 2 Bromoethyl Quinuclidinium, Bromide

Molecular Docking Studies and Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a ligand, such as N-(2-Bromoethyl)quinuclidinium, Bromide, might interact with a biological target, typically a protein or enzyme. nih.govnih.gov

The process involves preparing the 3D structures of both the ligand and the receptor. The ligand's conformational flexibility is often explored, while the receptor is typically kept rigid, although flexible docking protocols are also used. A scoring function is then used to estimate the binding affinity for different poses of the ligand in the receptor's binding site.

For a compound like this compound, potential targets could include receptors where the quinuclidine (B89598) scaffold is known to have activity, such as nicotinic acetylcholine (B1216132) receptors or muscarinic receptors, given the structural similarity of the quinuclidine cage to acetylcholine. Docking studies would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the compound and the amino acid residues of the receptor's binding pocket.

Illustrative Molecular Docking Results

The following table illustrates the type of data generated from a molecular docking study. The binding energies and interacting residues are hypothetical for this compound with a putative receptor.

| Receptor Target | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| Nicotinic Acetylcholine Receptor α7 | -8.5 | TRP-149, TYR-93 | Pi-Pi stacking |

| TYR-188, TYR-195 | Cation-Pi | ||

| GLU-154 | Electrostatic | ||

| Muscarinic M1 Receptor | -7.9 | TYR-106, TRP-157 | Hydrophobic |

| ASN-107 | Hydrogen Bond | ||

| ASP-105 | Ionic Interaction |

Pharmacophore Modeling for Target Prediction

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. dergipark.org.trpeerj.com A pharmacophore model can be generated based on the structure of a known ligand (ligand-based) or the structure of the target receptor's binding site (structure-based). nih.gov

For this compound, a ligand-based pharmacophore model could be developed if a set of molecules with similar biological activity is known. The model would define features like hydrogen bond donors/acceptors, hydrophobic regions, and positive ionizable groups that are crucial for activity. This model could then be used to screen large databases of chemical compounds to identify other molecules that might have similar biological effects. mdpi.com

Alternatively, a structure-based approach could be used if the 3D structure of a relevant receptor is available. nih.gov The key interaction points within the binding site would be mapped to generate a pharmacophore model representing the ideal features of a binding ligand.

Hypothetical Pharmacophore Model Features for a Quinuclidine Scaffold

This table outlines the potential pharmacophoric features for a molecule like this compound.

| Feature | Description |

| Positive Ionizable | The quaternary nitrogen of the quinuclidinium core. |

| Hydrophobic Group | The bicyclic ring structure of the quinuclidine. |

| Hydrogen Bond Acceptor | The bromide counter-ion or potentially the bromine atom on the ethyl group, depending on the environment. |

Quantum Chemical Calculations on Reactivity and Stability

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov For this compound, these calculations can provide insights into its stability, preferred conformations, and electronic properties.

Calculations can determine optimized molecular geometry, bond lengths, and bond angles. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, identifying regions that are electron-rich or electron-poor, which are indicative of sites for electrophilic and nucleophilic attack.

Frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Illustrative Quantum Chemical Calculation Data

The following table provides an example of the kind of data that would be generated from DFT calculations on this compound. These values are hypothetical.

| Parameter | Calculated Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 12.5 D |

| Molecular Electrostatic Potential (Min/Max) | -45 kcal/mol (near Br) / +110 kcal/mol (near N+) |

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of atoms and molecules over time. nih.govnih.gov An MD simulation of this compound, either in a solvent like water or in complex with a biological receptor, can reveal information about its conformational changes, interactions with its environment, and the stability of any complexes it forms.

In an aqueous solution, MD simulations can show how water molecules arrange around the charged quinuclidinium head and the more hydrophobic ethyl-bromide tail. This can provide insights into its solubility and aggregation properties.

When simulating the compound bound to a receptor, MD can assess the stability of the docked pose obtained from molecular docking. nih.gov It can reveal how the ligand and receptor adapt to each other's presence and can be used to calculate the binding free energy, which is a more rigorous estimate of binding affinity than docking scores.

Example of Data from a Molecular Dynamics Simulation

This table illustrates typical data obtained from an MD simulation of the compound in a protein binding site. The data is for illustrative purposes only.

| Simulation Parameter | Result | Interpretation |

| Root Mean Square Deviation (RMSD) of Ligand | 0.8 Å | The ligand remains stably bound in the binding pocket throughout the simulation. |

| Root Mean Square Fluctuation (RMSF) of Protein Residues | High fluctuations in loop regions, low in binding site. | The binding site residues are stabilized by the ligand's presence. |

| Number of Hydrogen Bonds (Ligand-Protein) | 2-3 (average) | Consistent hydrogen bonding contributes to the stability of the complex. |

| Binding Free Energy (MM/PBSA) | -35 kcal/mol | A favorable binding free energy, suggesting a strong interaction. |

Supramolecular Chemistry Involving N 2 Bromoethyl Quinuclidinium, Bromide

Host-Guest Chemistry with Quinuclidinium Derivatives

Host-guest chemistry, a central concept in supramolecular chemistry, involves the association of a host molecule with a guest molecule or ion through non-covalent interactions. The resulting host-guest complex often exhibits properties distinct from its individual components. Quinuclidinium derivatives, including N-(2-Bromoethyl)quinuclidinium, bromide, can act as guests, interacting with various host molecules.

Inclusion complexes are a class of host-guest assemblies where the guest molecule is enclosed within a cavity of the host molecule. Macrocyclic hosts like cyclodextrins are well-known for their ability to encapsulate guest molecules in their hydrophobic inner cavity.

While specific studies on the inclusion complexation of this compound are not extensively documented, research on the parent quinuclidine (B89598) molecule with α-cyclodextrin provides valuable insights. A study utilizing NMR measurements of the translational diffusion coefficient investigated the stability of the inclusion complex formed between quinuclidine and α-cyclodextrin in solution. nih.gov The findings indicated the formation of a 1:1 stoichiometry complex with an association constant (K_a) of 35 ± 3 M⁻¹. nih.gov This demonstrates that the compact and somewhat hydrophobic quinuclidine core can be accommodated within the cyclodextrin cavity.

The study also revealed that the guest molecules undergo rapid exchange between the host's cavity and the bulk solution. nih.gov Furthermore, analysis of the reorientational dynamics using carbon-13 NMR relaxation suggested that the anisotropy of quinuclidine's reorientation increases when it is bound within the cyclodextrin host. nih.gov It is plausible that N-alkyl substituted quinuclidinium ions, such as N-(2-Bromoethyl)quinuclidinium, would also form inclusion complexes with suitable cyclodextrins, with the stability and dynamics of such complexes being influenced by the nature of the N-substituent.

The stability of such inclusion complexes can be quantified by their stability constants. For instance, studies on the complexation of quinidine with various cyclodextrins have shown that the stability constants can be determined using solubility methods at different temperatures. ekb.eg These studies also allow for the calculation of thermodynamic parameters like enthalpy and entropy of complexation. ekb.eg

Table 1: Stability Constant for Quinuclidine Inclusion Complex

| Host | Guest | Stoichiometry | Association Constant (K_a) | Method |

|---|

Cation-π interactions are non-covalent forces between a cation and the electron-rich face of a π-system, such as an aromatic ring. These interactions are significant in molecular recognition and protein structure. The positively charged quinuclidinium nitrogen in this compound makes it a potential candidate for engaging in cation-π interactions with aromatic hosts.

While direct experimental studies on cation-π interactions involving the N-(2-Bromoethyl)quinuclidinium cation are limited, the fundamental principles of these interactions are well-established through computational and experimental work on various cationic species and aromatic systems. nih.govresearchgate.netcaltech.edumdpi.comresearchgate.net The strength of a cation-π interaction is influenced by factors such as the nature of the cation, the electrostatic potential of the aromatic system, and the surrounding solvent.

Computational studies on the binding of various cations to aromatic boxes, a common motif in biological systems, have demonstrated that multiple aromatic residues can contribute to cation binding. nih.govresearchgate.netrsc.org The binding energy is dependent on the distance and orientation of the cation relative to the aromatic ring. For quaternary ammonium (B1175870) ions, the positive charge is distributed on the methyl or alkyl groups, and it is these groups that interact with the π-system. caltech.edu

In the context of N-(2-Bromoethyl)quinuclidinium, the quaternary ammonium head would be the primary site for cation-π interactions. The rigid structure of the quinuclidinium cage would influence the geometric constraints of such interactions. These interactions could play a crucial role in the recognition of quinuclidinium derivatives by biological receptors or in the design of synthetic host-guest systems. For example, the binding of N-aryl sulfonamides to the potassium channel K2P2.1 is controlled by a cation-π interaction with a lysine residue. nih.gov

Self-Assembly Processes and Molecular Organization

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The amphiphilic nature of certain N-alkylquinuclidinium derivatives can drive their self-assembly in solution to form micelles or other aggregates.

Research on a series of amphiphilic quaternary ammonium derivatives of quinuclidine with varying alkyl chain lengths (C14, C16, C18) has provided detailed insights into their self-assembly behavior. These studies employed techniques such as tensiometry, conductometry, spectrophotometry, fluorimetry, and dynamic light scattering to characterize the self-assembly process. The critical micelle concentration (CMC), thermodynamic parameters of micellization, and adsorption properties at the air-water interface were determined.

The results indicated that these quinuclidinium-based surfactants form micelles with a relatively loose packing of the surfactant molecules. The size of the self-assembled aggregates was found to be around 200 nm. Spectrophotometric studies using Orange OT dye revealed the formation of premicellar associates at a critical association concentration (CAC) before the final micelle formation at the CMC. This suggests a stepwise aggregation process.

Although this compound is not a classic long-chain amphiphile, the principles of aggregation through hydrophobic and electrostatic interactions could still be relevant, particularly in the presence of other molecules that can co-assemble.

Organic-Inorganic Hybrid Materials Incorporating Quinuclidinium Moieties

Organic-inorganic hybrid materials combine the properties of both organic and inorganic components at the molecular level, often leading to novel functionalities. The quinuclidinium cation has been successfully incorporated into such hybrid materials, particularly with metal halides.

A study on hybrid compounds based on quinuclidinium and metal bromides, with the general formula (C₇H₁₄N)₂MBr₄ (where M = Co, Mn, Cd), has demonstrated the formation of isostructural crystals at room temperature. nih.gov These materials exhibit reversible phase transitions at different temperatures depending on the metal cation. nih.gov The primary driving force for these phase transitions is the reorientational motion of the quinuclidinium cations, which leads to a rearrangement of the hydrogen bonding network within the crystal structure. nih.gov The dielectric and thermal stability of these materials suggest their potential for applications in temperature sensors and switching devices. nih.gov

The supramolecular assembly in these hybrid materials is governed by a combination of ionic interactions between the quinuclidinium cation and the metal bromide anion, as well as hydrogen bonding. The dynamic nature of the organic cation within the inorganic framework is a key feature that gives rise to their interesting physical properties.

Crystal Engineering and Solid-State Supramolecular Structures

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. The solid-state structure of this compound would be determined by a balance of electrostatic forces, hydrogen bonding, and van der Waals interactions.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Quinuclidine |

| α-Cyclodextrin |

| Quinidine |

| Orange OT |

| N-benzylcinchonidinium bromide |

| 2-nitroanilinium chloride |

Derivatives and Analogues of N 2 Bromoethyl Quinuclidinium, Bromide

Synthesis and Research on N-Alkyl Quaternary Quinuclidines

The synthesis of N-alkyl quaternary quinuclidines is a significant area of research, primarily due to the potential biological activity of these compounds. unist.hr A common synthetic route involves the quaternization of a quinuclidine (B89598) derivative, such as quinuclidin-3-ol, with various alkyl bromides or dibromides. srce.hr This reaction, a type of Menshutkin reaction, typically results in good to very good yields. srce.hrmdpi.com

Research has shown that the yield of these quaternization reactions can be influenced by the basicity of the nitrogen atom in the quinuclidine precursor. srce.hr For instance, reactions involving the more basic nitrogen of quinuclidin-3-ol tend to produce higher yields compared to those with less basic precursors like pyridine-4-aldoxime. srce.hr The length of the N-alkyl chain can also affect the reaction, with yields sometimes decreasing as the chain length increases. mdpi.com

A key focus of this research is the development of new antimicrobial agents. unist.hr The resulting N-alkyl quinuclidinium salts possess a positively charged polar head and a non-polar hydrocarbon tail, a structure that facilitates interaction with and disruption of negatively charged bacterial cell membranes. srce.hr Furthermore, derivatives synthesized with terminal bromine atoms on the alkyl chain are valuable intermediates for creating potentially more potent bisquaternary salts. unist.hr

Table 1: Synthesis of Quaternary Ammonium (B1175870) Salts from Quinuclidin-3-ol

| Reagent | Product Yield |

|---|---|

| Benzyl (B1604629) bromide | 95% |

| Dodecyl bromide | 85% |

| 1,6-Dibromohexane | 78% |

| 1,8-Dibromooctane | 65% |

| 1,10-Dibromodecane | 46% |

Data sourced from a study on the synthesis of quaternary ammonium salts based on quinuclidin-3-ol. srce.hr

Functionalized Quinuclidinium Carbamates

Functionalized quinuclidinium carbamates have emerged as promising candidates for the treatment of central nervous system (CNS) diseases, particularly Alzheimer's disease. mdpi.comnih.gov These compounds are designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine (B1216132). nih.gov

The synthesis of these carbamates typically starts from quinuclidine-3-ol. mdpi.com A carbamate (B1207046) group is introduced, and subsequent quaternization of the quinuclidine nitrogen via the Menshutkin reaction yields the final product. mdpi.com Researchers have synthesized series of these compounds with different substituents on both the quinuclidinium nitrogen and the carbamoyl (B1232498) nitrogen to investigate structure-activity relationships. nih.gov

Table 2: Investigated Quinuclidinium Carbamate Derivatives

| Compound Type | Substituent on Quinuclidinium Nitrogen | Substituent on Carbamoyl Nitrogen |

|---|---|---|

| Disubstituted Carbamate | Methyl, Ethyl, Propyl, Butyl, Benzyl | Dimethyl, Diethyl |

| Monosubstituted Carbamate | Methyl, Ethyl, Benzyl | Phenyl |

Based on a study designing quinuclidine-based carbamates as potential CNS active compounds. mdpi.com

Quinuclidinium Derivatives in Ionic Liquids Research

Quinuclidinium derivatives are of significant interest in the field of ionic liquids (ILs) due to their notable electrochemical and thermal stability, which often surpasses that of more common imidazolium-based ILs. researchgate.netresearchgate.net Ionic liquids are salts that are liquid at or near room temperature, and their properties can be finely tuned by altering the structure of their constituent cations and anions. researchgate.net

Researchers have synthesized series of hydrophobic ionic liquids by pairing 1-alkyl-quinuclidinium cations with anions like bis(trifluoromethanesulfonyl)imide (TFSI⁻). researchgate.net The length of the alkyl chain on the quinuclidinium cation is a key factor in determining the physical properties of the resulting IL, such as its melting point, density, viscosity, and conductivity. researchgate.net For instance, in one study, only the hexyl-substituted quinuclidinium TFSI salt was liquid at room temperature, while others had melting points below 100 °C. researchgate.net

The potential application of these quinuclidinium-based ILs as electrolytes in electrochemical devices like lithium-ion batteries has been explored. researchgate.net However, research has indicated that the large size of the quinuclidinium cation can sometimes be a drawback, as it may intercalate into graphite (B72142) electrodes and hinder the reversible insertion of lithium ions. researchgate.net

Structure-Property Relationships in Quinuclidinium-Based Surfactants

The relationship between the molecular structure of quinuclidinium-based surfactants and their physicochemical properties is a critical area of study for developing multifunctional, biologically active molecules. nih.govul.ie By systematically modifying the structure, such as the length of the alkyl chain and the nature of the headgroup, researchers can gain insight into how these changes affect properties like surface activity, micelle formation, and antimicrobial efficacy. nih.govul.ie

One notable study investigated a novel class of surfactants: 3-hydroxyimino quinuclidinium bromides with varying alkyl chain lengths (12, 14, and 16 carbons). nih.govul.ie The inclusion of the unconventional hydroxyimino quinuclidinium headgroup was found to significantly influence the hydrophilic-hydrophobic balance of the surfactant molecules. nih.govul.ie

Table 3: Investigated Compounds in the Article

| Compound Name |

|---|

| N-(2-Bromoethyl)quinuclidinium, Bromide |

| N-Alkyl Quaternary Quinuclidines |

| Quinuclidin-3-ol |

| Pyridine-4-aldoxime |

| Bisquaternary salts |

| Functionalized Quinuclidinium Carbamates |

| Acetylcholinesterase (AChE) |

| Butyrylcholinesterase (BChE) |

| 1-Alkyl-quinuclidinium cations |

| Bis(trifluoromethanesulfonyl)imide (TFSI⁻) |

Future Directions and Emerging Research Areas

N-(2-Bromoethyl)quinuclidinium, Bromide in Advanced Materials Science

The development of advanced functional materials, particularly for biomedical applications, relies on the precise incorporation of chemical moieties that can impart specific properties such as biocompatibility, biodegradability, and bioactivity. nih.govresearchgate.net this compound serves as an ideal candidate for functionalizing polymer scaffolds used in tissue engineering. The reactive bromoethyl group allows for its covalent attachment to the backbone of biodegradable polymers like polycaprolactone (B3415563) (PCL) or chitosan. researchgate.netnih.gov

This functionalization could introduce the inherent properties of the quinuclidinium scaffold onto the material. For instance, given that various quinuclidine (B89598) derivatives exhibit antimicrobial activity, incorporating this moiety could lead to the development of inherently antiseptic surgical materials or scaffolds that actively prevent biofouling and implant-related infections. mdpi.comnih.gov Furthermore, the cationic nature of the quinuclidinium head could be exploited to modulate surface charge, potentially enhancing cellular adhesion and promoting tissue integration, a critical factor for successful regenerative medicine. nih.gov

Future research could focus on creating composite materials, such as blending quinuclidinium-functionalized polymers with materials like graphene oxide (GO), to create multifunctional scaffolds. nih.gov Such composites could combine the antibacterial properties of the quinuclidinium moiety with the enhanced mechanical strength and conductivity of GO, leading to "smart" scaffolds for applications like nerve or bone regeneration. nih.govnih.gov

Table 1: Potential Enhancements of Polymer Scaffolds via Functionalization with this compound

| Base Polymer Scaffold | Key Properties | Potential Enhancement with Quinuclidinium | Target Application |

|---|---|---|---|

| Polycaprolactone (PCL) | Biodegradable, 3D-printable, good mechanical properties. nih.gov | Inherent antimicrobial surface, improved cell adhesion. | Bone tissue engineering, wound healing scaffolds. nih.gov |

| Chitosan | Biocompatible, biodegradable, bioactive. researchgate.net | Enhanced antimicrobial/antifungal activity, modulated surface charge for protein interaction. | Drug delivery systems, regenerative medicine. researchgate.net |

| Polyhydroxyalkanoates (PHAs) | Microorganism-derived, biocompatible, variable mechanical properties. nih.gov | Creation of bioactive surface to guide cell growth and differentiation. | Vascular and nerve tissue engineering. nih.gov |

Potential in Catalysis and Asymmetric Synthesis

Quinuclidine and its derivatives have long been recognized for their utility as organocatalysts, particularly in reactions like the Morita-Baylis-Hillman (MBH) reaction. researchgate.net The MBH reaction is a powerful carbon-carbon bond-forming reaction that typically requires electron-deficient olefins. However, emerging research has demonstrated a novel photoredox-quinuclidine dual catalysis strategy that overcomes this limitation. researchgate.net

This advanced approach allows the MBH reaction to proceed smoothly with non-electron-deficient olefins. The mechanism involves the generation of highly reactive β-quinuclidinium radical intermediates from the addition of olefins to quinuclidinium radical cations. researchgate.net this compound can serve as a precursor to generate modified quinuclidinium catalysts. The bromoethyl group allows for tethering the catalyst to a solid support, creating a recyclable and more sustainable catalytic system, or for the synthesis of novel bifunctional catalysts for asymmetric synthesis.

The development of such catalysts is a significant step forward, expanding the synthetic utility of the MBH reaction to a wider range of substrates and enabling the creation of complex, poly-functionalized molecules of pharmaceutical interest. researchgate.net

Table 2: Comparison of Catalytic Strategies Using Quinuclidine

| Catalytic Strategy | Mechanism | Substrate Scope | Key Intermediate | Advantage |

|---|---|---|---|---|

| Traditional Quinuclidine Catalysis (MBH) | Nucleophilic catalysis. | Limited to electron-deficient olefins. researchgate.net | Zwitterionic enolate. | Well-established, reliable for specific substrates. |

| Photoredox-Quinuclidine Dual Catalysis | Visible-light induced photoredox cycle combined with nucleophilic catalysis. researchgate.net | Expanded to include non-electron-deficient olefins. researchgate.net | β-quinuclidinium radical intermediate. researchgate.net | Broader substrate scope, enables novel transformations. researchgate.net |

Biotechnological and Biomedical Applications of Quinuclidinium Scaffolds

The quinuclidine nucleus is a privileged scaffold in medicinal chemistry, famously appearing in Cinchona alkaloids like quinine (B1679958), known for its antimalarial properties. mdpi.com Synthetic quinuclidine-based derivatives have been investigated for a wide spectrum of pharmacological activities. mdpi.com A particularly promising area is the development of cholinesterase inhibitors for the management of neurodegenerative diseases.

Research has shown that N-alkyl quaternary quinuclidines can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in the micromolar range. mdpi.com The structural features of these derivatives, such as the length of the alkyl chain attached to the nitrogen, significantly influence their inhibitory potency. mdpi.com This makes the quinuclidine core an excellent and tunable scaffold for designing next-generation drugs targeting the cholinergic system. mdpi.com

This compound acts as a key starting material for synthesizing libraries of such derivatives. By reacting the bromoethyl group with various nucleophiles, researchers can systematically modify the structure to optimize potency and selectivity for specific cholinesterase enzymes or other biological targets.

Table 3: Research Findings on Quinuclidine Derivatives as Cholinesterase Inhibitors

| Derivative Type | Target Enzyme(s) | Key Finding | Reference |

|---|---|---|---|

| N-alkyl quaternary quinuclidines | AChE and BChE | Inhibition potency is observed in the micromolar range and is influenced by the length of the alkyl chain. mdpi.com | mdpi.com |

| Bisquaternary quinuclidine derivatives | Cholinesterases | Identified as promising candidates for further investigation as drugs acting on the cholinergic system. mdpi.com | mdpi.com |

| Quinuclidinium-imidazolium compounds | Acetylcholinesterase | Demonstrated interaction with acetylcholinesterase. mdpi.com | mdpi.com |

Interdisciplinary Research Incorporating this compound

The full potential of this compound can only be realized through interdisciplinary collaboration. A synergistic approach combining organic synthesis, materials science, and biomedical engineering is essential for translating the compound's potential into practical applications.

A hypothetical future project could involve:

Organic Chemists: Utilizing this compound as a starting material to synthesize a range of functionalized quinuclidinium monomers with tailored properties (e.g., varying chain lengths, adding fluorescent tags). mdpi.commdpi.com

Materials Scientists: Polymerizing these monomers or grafting them onto existing biodegradable polymer backbones (like PCL or PHA) and using techniques like 3D printing or electrospinning to fabricate precisely structured scaffolds. nih.govnih.gov

Biomedical Researchers: Seeding these functionalized scaffolds with cells (e.g., neurons or osteoblasts) to study cell adhesion, proliferation, and differentiation, ultimately evaluating their efficacy for tissue regeneration in vitro and in vivo. nih.govnih.gov

Such projects would bridge the gap between fundamental chemical synthesis and tangible biomedical solutions, paving the way for novel therapeutic strategies in regenerative medicine, drug delivery, and advanced catalysis.

Q & A

Q. What are the optimal synthetic conditions for N-(2-Bromoethyl)quinuclidinium Bromide to maximize yield and purity?

- Methodological Answer : Synthesis typically involves quaternization of quinuclidine with 1,2-dibromoethane. Key parameters include:

- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity by stabilizing intermediates.

- Temperature : 60–80°C balances reaction rate and side-product formation .

- Stoichiometry : A 1:1.2 molar ratio of quinuclidine to 1,2-dibromoethane minimizes unreacted starting material.

- Purification : Column chromatography (silica gel, chloroform/methanol gradient) or recrystallization from ethanol/water mixtures improves purity .

Q. How can spectroscopic techniques validate the structural integrity of N-(2-Bromoethyl)quinuclidinium Bromide?

- Methodological Answer :